3-Methyl-5-(pyrazin-2-yl)isoxazole
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Overview
Description
3-Methyl-5-(pyrazin-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a pyrazine moiety at the 5-position and a methyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyrazin-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ large-scale cycloaddition reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyrazin-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
3-Methyl-5-(pyrazin-2-yl)isoxazole has a wide
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-methyl-5-pyrazin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7N3O/c1-6-4-8(12-11-6)7-5-9-2-3-10-7/h2-5H,1H3 |
InChI Key |
MBBDLWRKPBAFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=NC=CN=C2 |
Origin of Product |
United States |
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